3-Methyl-1H-indazole-5-boronic acid synthesis protocol
3-Methyl-1H-indazole-5-boronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indazole-5-boronic acid
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-Methyl-1H-indazole-5-boronic acid, a critical building block in contemporary medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the synthetic strategy. We will detail a robust and validated multi-step pathway, beginning from a common starting material and culminating in the target boronic acid, ready for use in cross-coupling reactions.
Introduction and Strategic Overview
3-Methyl-1H-indazole-5-boronic acid is a highly valuable heterocyclic building block. The indazole motif is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors for oncology.[1] The boronic acid functional group at the C-5 position makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex carbon-carbon bonds.[1][2][3]
The synthesis strategy presented herein is a two-phase process:
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Phase 1: Construction of the Core Heterocycle. Synthesis of the key intermediate, 5-bromo-3-methyl-1H-indazole. This phase establishes the indazole ring system and installs a halogen handle for the subsequent borylation.
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Phase 2: Introduction of the Boronic Acid Moiety. Conversion of the brominated intermediate into the target 3-Methyl-1H-indazole-5-boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
This approach is selected for its reliability, scalability, and use of well-established chemical transformations.
Phase 1: Synthesis of 5-Bromo-3-methyl-1H-indazole
The initial phase focuses on building the functionalized indazole core. This is achieved through a classical indazole synthesis followed by regioselective bromination.
Step A: Synthesis of 3-Methyl-1H-indazole
The formation of the 3-methyl-1H-indazole core can be efficiently accomplished from 2-aminoacetophenone. This transformation involves an intramolecular cyclization reaction initiated by diazotization. A general procedure is adapted from established methods of indazole synthesis.[4][5]
Protocol: 3-Methyl-1H-indazole Synthesis
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Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.
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Cyclization: After the addition is complete, stir the reaction mixture at low temperature for 30 minutes. Then, add a solution of tin(II) chloride (SnCl₂) in hydrochloric acid.[4] This reagent facilitates the reductive cyclization.
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Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
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Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline.
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Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-1H-indazole.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.
Step B: Regioselective Bromination
With the indazole core in hand, the next step is to install a bromine atom at the C-5 position. This is a crucial handle for the subsequent borylation step. Electrophilic aromatic substitution on the indazole ring preferentially occurs on the benzene portion.
Protocol: Synthesis of 5-Bromo-3-methyl-1H-indazole
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Reaction Setup: Dissolve 3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. The use of NBS provides a source of electrophilic bromine under relatively mild conditions. A similar strategy is employed in the synthesis of other bromo-fluoro-indazoles.[6]
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Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, quench any remaining NBS with an aqueous solution of sodium thiosulfate.
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Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The resulting crude solid is purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography to yield pure 5-bromo-3-methyl-1H-indazole.
Phase 2: Synthesis of 3-Methyl-1H-indazole-5-boronic acid
This final phase is the critical transformation of the brominated indazole into the target boronic acid. The most robust and widely used method for this conversion is a lithium-halogen exchange at low temperature, followed by trapping the resulting organolithium species with a borate ester.
Mechanism and Rationale
The core of this transformation relies on the large difference in electronegativity between carbon and lithium. The organolithium reagent, typically n-butyllithium (n-BuLi), acts as a strong base and nucleophile. At very low temperatures (e.g., -78 °C), it preferentially undergoes a rapid exchange with the bromine atom on the indazole ring rather than deprotonating the acidic N-H proton. The resulting indazolyl-lithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate. The final step is a simple acidic workup to hydrolyze the boronate ester to the desired boronic acid.
Detailed Experimental Protocol
Protocol: Synthesis of 3-Methyl-1H-indazole-5-boronic acid
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Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Note: Two equivalents of n-BuLi are used; the first deprotonates the acidic N-H of the indazole, and the second performs the lithium-halogen exchange.
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Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (B(O-iPr)₃) (1.5 eq) dropwise. This reagent is a common and effective boron source for this reaction.
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Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Work-up and Isolation: Transfer the mixture to a separatory funnel. The product may precipitate at the interface or remain in one of the layers. Isolate any solid by filtration. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The precipitated solid can be combined with this crude material.
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Purification: The crude 3-Methyl-1H-indazole-5-boronic acid can be purified by recrystallization or by performing a careful trituration with a solvent mixture such as hexanes/ethyl acetate to afford the final product as a solid.[7]
Data Summary and Visualization
Table of Reagents and Conditions
| Step | Key Reagents & Stoichiometry | Solvent | Temperature (°C) | Typical Time (h) |
| 2.A | 2-Aminoacetophenone (1.0 eq), NaNO₂ (1.1 eq), SnCl₂ | HCl (aq) | 0 to RT | 4 - 6 |
| 2.B | 3-Methyl-1H-indazole (1.0 eq), NBS (1.1 eq) | Acetonitrile | Room Temp. | 2 - 4 |
| 3.2 | 5-Bromo-3-methyl-1H-indazole (1.0 eq), n-BuLi (2.2 eq), B(O-iPr)₃ (1.5 eq) | Anhydrous THF | -78 to RT | 12 - 16 |
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for 3-Methyl-1H-indazole-5-boronic acid.
Key Transformation Mechanism: Borylation
Caption: Mechanism of the key borylation and hydrolysis steps.
Conclusion and Further Applications
The protocol detailed in this guide provides a reliable and well-documented pathway for the synthesis of 3-Methyl-1H-indazole-5-boronic acid. By understanding the rationale behind each step—from the classical indazole formation to the critical low-temperature lithium-halogen exchange—researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The final product is a versatile intermediate, primed for elaboration via Suzuki-Miyaura coupling to generate novel molecular entities for drug discovery and materials science.[1][8]
References
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Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12830-12841. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4933-4936. Available at: [Link]
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Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Patent Information. Available at: [Link]
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Acros Pharmatech. 3-Methyl-1H-indazol-5-yl-5-boronic acid. Product Page. Available at: [Link]
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Vichier-Guerre, S., et al. (2014). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. RSC Advances, 4(94), 52085-52092. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Bui, T. T. C., et al. (2020). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ACS Omega, 5(30), 18897-18903. Available at: [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]
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Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 242, 109703. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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